molecular formula C20H23ClN6O B10985375 N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10985375
M. Wt: 398.9 g/mol
InChI Key: LPDKTSWZJWVGGE-UHFFFAOYSA-N
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Description

  • The triazolopyridazine intermediate is further functionalized by introducing the piperidine group.
  • This step often involves amide bond formation between the triazolopyridazine and a piperidine carboxylic acid derivative.
  • Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate the coupling.

Industrial Production:

While industrial-scale production methods may vary, the above synthetic route serves as a foundation for large-scale manufacturing.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is via the following synthetic route:

  • Formation of the Triazolopyridazine Ring:

    • A triazolopyridazine intermediate is prepared by cyclization of appropriate precursors.
    • The reaction typically involves condensation of a 1,2,4-triazole derivative with a pyridazine ring.
    • Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction:

    Substitution Reactions:

    Major Products:

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

    Materials Science:

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It may interact with receptors, enzymes, or other biomolecules.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Properties

Molecular Formula

C20H23ClN6O

Molecular Weight

398.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN6O/c1-13(2)19-24-23-17-7-8-18(25-27(17)19)26-11-9-14(10-12-26)20(28)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,28)

InChI Key

LPDKTSWZJWVGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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